molecular formula C29H35FN2O5 B12016360 (4E)-4-[(4-butoxy-2-methylphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione

(4E)-4-[(4-butoxy-2-methylphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione

Cat. No.: B12016360
M. Wt: 510.6 g/mol
InChI Key: MSLDIYNHHICRLV-IMVLJIQESA-N
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Description

4-(4-BUTOXY-2-METHYLBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BUTOXY-2-METHYLBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-BUTOXY-2-METHYLBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

4-(4-BUTOXY-2-METHYLBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-BUTOXY-2-METHYLBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-BUTOXY-2-METHYLBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE: shares similarities with other pyrrol-2-one derivatives, which also have diverse applications in chemistry and biology.

    Other similar compounds: include those with variations in the substituents on the aromatic rings or the pyrrol-2-one core.

Uniqueness

What sets 4-(4-BUTOXY-2-METHYLBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C29H35FN2O5

Molecular Weight

510.6 g/mol

IUPAC Name

(4E)-4-[(4-butoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H35FN2O5/c1-3-4-16-37-23-10-11-24(20(2)19-23)27(33)25-26(21-6-8-22(30)9-7-21)32(29(35)28(25)34)13-5-12-31-14-17-36-18-15-31/h6-11,19,26,33H,3-5,12-18H2,1-2H3/b27-25+

InChI Key

MSLDIYNHHICRLV-IMVLJIQESA-N

Isomeric SMILES

CCCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)/O)C

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)O)C

Origin of Product

United States

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